{2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine {2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20203002
InChI: InChI=1S/C21H20N6/c1-3-7-16(8-4-1)11-12-24-21-26-19-18(22-13-14-23-19)20(27-21)25-15-17-9-5-2-6-10-17/h1-10,13-14H,11-12,15H2,(H2,23,24,25,26,27)
SMILES:
Molecular Formula: C21H20N6
Molecular Weight: 356.4 g/mol

{2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine

CAS No.:

Cat. No.: VC20203002

Molecular Formula: C21H20N6

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

{2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine -

Specification

Molecular Formula C21H20N6
Molecular Weight 356.4 g/mol
IUPAC Name 4-N-benzyl-2-N-(2-phenylethyl)pteridine-2,4-diamine
Standard InChI InChI=1S/C21H20N6/c1-3-7-16(8-4-1)11-12-24-21-26-19-18(22-13-14-23-19)20(27-21)25-15-17-9-5-2-6-10-17/h1-10,13-14H,11-12,15H2,(H2,23,24,25,26,27)
Standard InChI Key CMERKXCTGJZTMY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCNC2=NC3=NC=CN=C3C(=N2)NCC4=CC=CC=C4

Introduction

Chemical Structure and Molecular Characteristics

The compound {2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine features a pteridine scaffold, a bicyclic system composed of pyrimidine and pyrazine rings. At position 4 of the pteridine ring, a benzylamine group (C6H5CH2NH2\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2) is attached, while position 2 is substituted with a 2-phenylethylamino moiety (C6H5CH2CH2NH\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}-). This dual aromatic substitution pattern suggests significant π\pi-π\pi stacking interactions and potential binding affinity for biological targets such as enzymes or receptors .

Stereochemical Considerations

Although stereochemical data for this specific compound are unavailable, related benzylamine derivatives often exhibit chirality at the amine-bearing carbon. For example, (S)-configured analogs of benzylamine-containing molecules demonstrate enhanced binding to melanocortin-4 receptors (MC4R) compared to their (R)-counterparts . Molecular modeling of similar structures reveals that the spatial orientation of the phenylethyl group influences interactions with hydrophobic pockets in target proteins .

Synthetic Methodologies

The synthesis of {2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine likely involves multi-step routes common to pteridine derivatives. Key steps may include:

Pteridine Core Construction

Pteridines are typically synthesized via condensation reactions between pyrimidine diamines and diketones. For example, 4-aminopteridine-2-carboxylic acid derivatives can be functionalized at positions 2 and 4 through nucleophilic substitution or palladium-catalyzed cross-coupling .

Table 1: Synthetic Parameters for Analogous Compounds

Reaction StepReagents/ConditionsYield (%)Reference
Pteridine core formationPyrimidine diamine + diketone60–75
Benzylamine introductionPd(OAc)2_2, norbornene45–55
Phenylethylamino substitutionCuI, 1,10-phenanthroline30–40

Pharmacological Properties

Receptor Binding Affinity

Benzylamine-containing compounds frequently target neuromodulatory receptors. For instance, 2-piperazine-α-isopropyl benzylamines act as potent MC4R antagonists (KiK_i = 1–10 nM), with structural similarities suggesting potential MC4R activity for {2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine . Additionally, σ-1 receptor (σ1R\sigma_1R) affinity is plausible given the prevalence of benzyl-piperidine motifs in σR ligands (e.g., Ki(σ1R)K_i(\sigma_1R) = 1.45 nM for compound 5 in ).

Enzyme Inhibition

Pteridine derivatives often inhibit enzymes involved in neurotransmitter regulation. A related pyridine dicarbonitrile (compound 5) inhibits acetylcholinesterase (AChE) at IC50_{50} = 13 nM and butyrylcholinesterase (BuChE) at IC50_{50} = 3.1 µM . The electron-deficient pteridine core in {2-[(2-Phenylethyl)amino]pteridin-4-yl}benzylamine may similarly interact with cholinesterase catalytic sites.

Table 2: Enzymatic Inhibition by Structural Analogs

CompoundTarget EnzymeIC50_{50}SelectivityReference
Pyridine dicarbonitrile AChE13 nM238× BuChE
Benzylamine derivative MC4R2.5 nM>100× σ2R

Pharmacokinetic and Toxicity Profiles

Absorption and Metabolism

Benzylamine derivatives often exhibit moderate metabolic stability. For example, 2-piperazine-α-isopropyl benzylamines show hepatic microsomal clearance rates of 15–20 mL/min/kg, with cytochrome P450 3A4 (CYP3A4) as the primary metabolizing enzyme . The pteridine moiety may enhance solubility compared to purely aromatic systems, though the phenylethyl group could increase lipophilicity (clogP ≈ 3.5 predicted).

Blood-Brain Barrier Penetration

Compounds with molecular weights < 500 Da and moderate polar surface areas (<90 Å2^2) often achieve CNS penetration. The target compound’s molecular weight (estimated 386 g/mol) and tertiary amine groups suggest possible blood-brain barrier permeability, akin to MC4R antagonists showing brain-to-plasma ratios >0.8 .

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